
methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate, also known as MTTAB, is a synthetic compound that has recently gained attention in scientific research. This molecule belongs to the class of cyclic esters and has a unique structure that makes it an interesting subject of study. In
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has been found to have a wide range of scientific research applications. It has been used as a building block for the synthesis of various cyclic compounds, such as macrocycles and cryptands. methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has also been used as a ligand for the coordination of metal ions in supramolecular chemistry. In addition, methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has been used as a precursor for the synthesis of surfactants and polymers.
Wirkmechanismus
The mechanism of action of methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate is not fully understood, but it is believed to involve the formation of inclusion complexes with guest molecules. The cyclic structure of methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate allows it to form a cavity that can accommodate guest molecules, such as metal ions or organic compounds. This inclusion complex formation can lead to changes in the physical and chemical properties of the guest molecule, such as its solubility and reactivity.
Biochemical and Physiological Effects
methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be biocompatible. This makes it a promising candidate for biomedical applications, such as drug delivery and imaging.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has some limitations, such as its limited solubility in water and some organic solvents. This can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate. One area of interest is the development of new synthetic methods for methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate and its derivatives. Another area of interest is the study of the inclusion complex formation of methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate with various guest molecules and its potential applications in materials science and biomedicine. Additionally, the investigation of the biochemical and physiological effects of methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate and its derivatives could lead to new biomedical applications.
Synthesemethoden
Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate is synthesized by reacting 1,4,7-trioxa-10-azacyclododecane with ethyl 4-oxo-4-butenoate in the presence of methyl iodide. The reaction yields methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate as a white crystalline solid with a high purity and yield. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
Eigenschaften
IUPAC Name |
methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododec-10-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-17-13(16)3-2-12(15)14-4-6-18-8-10-20-11-9-19-7-5-14/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFJKYZHBGIHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCOCCOCCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

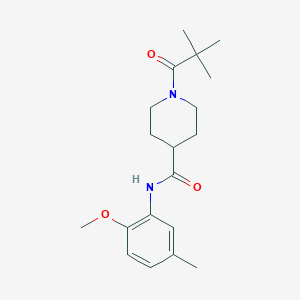
![3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5796709.png)

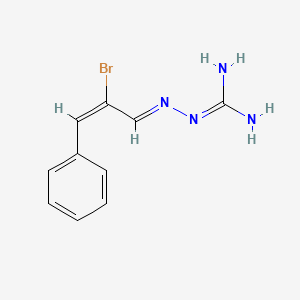
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5796730.png)

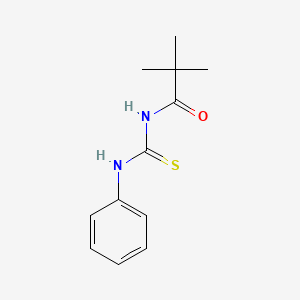
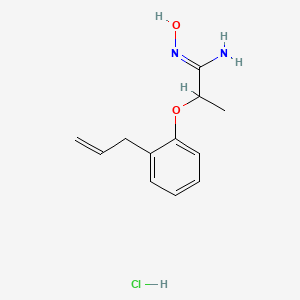
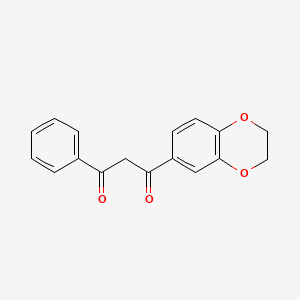
![6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5796776.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)
![5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5796795.png)